5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine
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Overview
Description
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves multiple steps, typically starting with the bromination of a pyridine derivativeCommon reagents used in these reactions include Selectfluor, trifluoromethyl iodide, and pentafluoroethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and the inhibition or activation of specific targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-trifluoromethylpyridine
- 3-Bromo-5-fluoro-2-trifluoromethylpyridine
- 2-Bromo-5-trifluoromethylpyridine
Uniqueness
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it valuable in various applications .
Properties
Molecular Formula |
C8H2BrF8N |
---|---|
Molecular Weight |
344.00 g/mol |
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2BrF8N/c9-3-1-4(6(10,11)8(15,16)17)5(18-2-3)7(12,13)14/h1-2H |
InChI Key |
HXJXKBXBRWREGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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